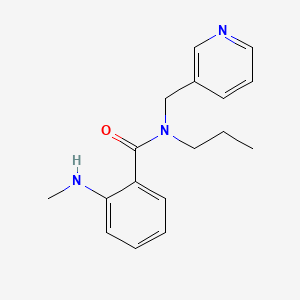
N-(3-acetylphenyl)-N'-(1-cycloheptyl-3-piperidinyl)urea
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(1-cycloheptyl-3-piperidinyl)urea, commonly known as ACPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPU is a urea derivative that belongs to the class of N-substituted piperidines. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of ACPU involves the inhibition of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the suppression of glutamate-mediated neurotransmission, which is implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
ACPU has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. ACPU has also been shown to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ACPU in lab experiments is its high selectivity and potency towards the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of using ACPU is its poor water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on ACPU. One of the potential applications of ACPU is in the treatment of depression, as it has been shown to have antidepressant effects in animal models. Another potential application of ACPU is in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Further studies are needed to elucidate the full potential of ACPU in various fields of scientific research.
Conclusion:
In conclusion, ACPU is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity and potency towards the NMDA receptor make it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. Further studies are needed to fully understand the potential of ACPU in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
ACPU has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major applications of ACPU is in the field of neuroscience. ACPU has been shown to act as a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(1-cycloheptylpiperidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(25)17-8-6-9-18(14-17)22-21(26)23-19-10-7-13-24(15-19)20-11-4-2-3-5-12-20/h6,8-9,14,19-20H,2-5,7,10-13,15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCOPYWIWSOUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N'-(1-cycloheptyl-3-piperidinyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3814952.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B3814970.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(dimethylamino)-2-(2-methylphenyl)acetamide](/img/structure/B3814977.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3814981.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3814984.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3815002.png)
![2-[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B3815010.png)
![1-[(1-{4-[2-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B3815012.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide](/img/structure/B3815038.png)

![3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B3815046.png)
![7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)
![N-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}isonicotinamide](/img/structure/B3815059.png)